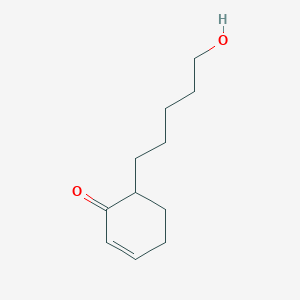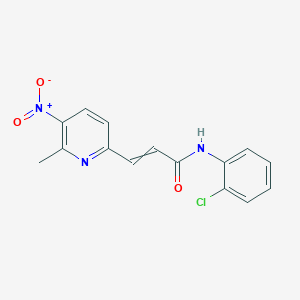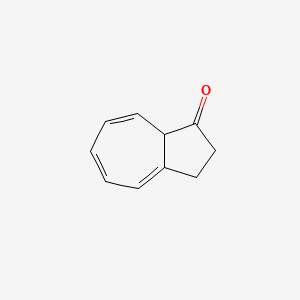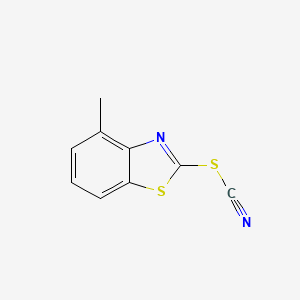
4-Methyl-1,3-benzothiazol-2-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,3-benzothiazol-2-yl thiocyanate is a chemical compound classified under benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3-benzothiazol-2-yl thiocyanate can be achieved through various synthetic pathways. One common method involves the reaction of 4-methyl-1,3-benzothiazole with thiocyanate under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1,3-benzothiazol-2-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,3-benzothiazol-2-yl thiocyanate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-1,3-benzothiazol-2-yl thiocyanate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
2-Benzothiazolesulfonic acid: Used in the synthesis of dyes and pigments.
Ethoxzolamide: A clinically approved antimicrobial drug with a benzothiazole moiety.
Uniqueness
4-Methyl-1,3-benzothiazol-2-yl thiocyanate stands out due to its unique combination of a benzothiazole ring and a thiocyanate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial chemicals .
Eigenschaften
CAS-Nummer |
90418-96-5 |
|---|---|
Molekularformel |
C9H6N2S2 |
Molekulargewicht |
206.3 g/mol |
IUPAC-Name |
(4-methyl-1,3-benzothiazol-2-yl) thiocyanate |
InChI |
InChI=1S/C9H6N2S2/c1-6-3-2-4-7-8(6)11-9(13-7)12-5-10/h2-4H,1H3 |
InChI-Schlüssel |
WCNPVVKXFDXGOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)SC(=N2)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



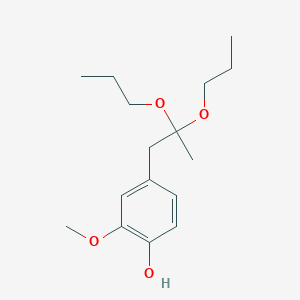
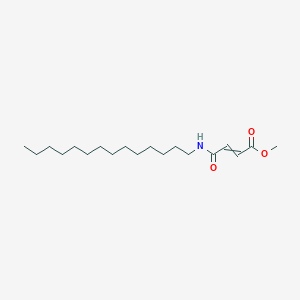

![4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid](/img/structure/B14374971.png)
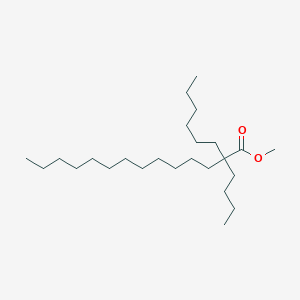
![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)


